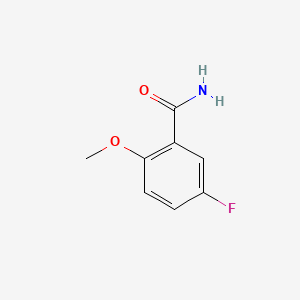

5-Fluoro-2-methoxybenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDKHPOEWZBRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310895 | |

| Record name | 5-Fluoro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-04-1 | |

| Record name | 5-Fluoro-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 2 Methoxybenzamide and Its Derivatives

Classical and Contemporary Synthetic Routes to 5-Fluoro-2-methoxybenzamide

The preparation of this compound can be achieved through several established and modern synthetic pathways. A common starting material for many of these syntheses is 2-fluoro-5-methoxybenzonitrile (B165117).

Another route proceeds through the formation of an acyl chloride intermediate. 2-Fluoro-5-methoxybenzonitrile can be converted to 5-fluoro-2-methoxybenzoyl chloride using reagents such as thionyl chloride or oxalyl chloride. The subsequent reaction of this acyl chloride with aqueous ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) provides this compound in yields of 75–82%. smolecule.com

More contemporary methods focus on the direct hydration of the nitrile group. Catalytic systems utilizing chitin-supported ruthenium (Ru/chitin) nanoparticles have been shown to facilitate the hydration of 2-fluoro-5-methoxybenzonitrile in aqueous conditions at elevated temperatures (80–100°C), achieving high yields of up to 92%. smolecule.com The mechanism involves the activation of the nitrile group by the ruthenium catalyst, followed by the nucleophilic addition of water. smolecule.com

Below is a table summarizing these synthetic routes:

| Starting Material | Key Reagents | Intermediate | Final Product | Reported Yield |

| 2-Fluoro-5-methoxybenzonitrile | 1. H₂O₂, Acetic Acid2. SOCl₂3. NH₄OH | 5-Fluoro-2-methoxybenzoic acid | This compound | 68–74% |

| 2-Fluoro-5-methoxybenzonitrile | 1. SOCl₂ or (COCl)₂2. NH₄OH | 5-Fluoro-2-methoxybenzoyl chloride | This compound | 75–82% |

| 2-Fluoro-5-methoxybenzonitrile | Ru/chitin, H₂O | - | This compound | Up to 92% |

Strategies for Derivatization and Scaffold Modification

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules. smolecule.com Derivatization strategies primarily focus on modifications at the amide nitrogen and functionalization of the aromatic ring.

The formation of an amide bond is a cornerstone of organic synthesis, and various techniques can be applied to couple 5-fluoro-2-methoxybenzoic acid or its activated derivatives with a wide range of amines. sci-hub.st

Coupling Reagents: A plethora of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid. sci-hub.st These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), phosphonium (B103445) salts such as PyBOP, and uronium salts like HBTU. sci-hub.stnih.gov The reaction mechanism generally involves the formation of a highly reactive O-acylisourea or an active ester, which is then readily attacked by an amine to form the amide bond. sci-hub.st The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization when dealing with chiral amines. nih.gov

Acid Halides: As mentioned previously, converting 5-fluoro-2-methoxybenzoic acid to its corresponding acid chloride provides a highly reactive intermediate for amide bond formation. google.com This method is particularly effective for coupling with less nucleophilic amines. nih.gov The use of reagents like thionyl chloride or oxalyl chloride is common for this transformation. smolecule.com

Flow Chemistry: Modern advancements in flow chemistry offer significant advantages for amide bond formation, including rapid reaction times, improved safety, and scalability. nih.gov In a microflow reactor, carboxylic acids can be rapidly activated, for instance with triphosgene, to form highly reactive acid chlorides in situ. nih.gov These intermediates can then be immediately reacted with amines, minimizing the risk of side reactions like epimerization. nih.gov

The aromatic ring of this compound offers several positions for further functionalization, allowing for the introduction of diverse substituents to modulate the molecule's properties. The existing fluorine and methoxy (B1213986) groups direct incoming electrophiles to specific positions on the ring.

Electrophilic aromatic substitution reactions are a primary method for introducing new functional groups. The directing effects of the fluorine (ortho, para-directing but deactivating) and methoxy (ortho, para-directing and activating) groups will influence the regioselectivity of these reactions. For instance, nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at positions ortho or para to the strongly activating methoxy group, with the fluorine atom also influencing the outcome.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. The amide group can act as a directing group, facilitating the deprotonation of the ortho position with a strong base, followed by quenching with an electrophile. This allows for the precise introduction of substituents at the C-3 position.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to form new carbon-carbon and carbon-heteroatom bonds. These reactions typically require the initial introduction of a halide or triflate group onto the aromatic ring, which can then be coupled with a variety of partners.

A summary of potential regioselective functionalization strategies is presented below:

| Reaction Type | Potential Position of Functionalization | Directing Group(s) |

| Electrophilic Aromatic Substitution | C-3, C-4, C-6 | Methoxy, Fluoro |

| Directed ortho-Metalation | C-3 | Amide |

| Cross-Coupling Reactions | Requires prior halogenation/triflation | Varies |

Chemoenzymatic and Stereoselective Synthesis Approaches

The integration of enzymes into synthetic routes, known as chemoenzymatic synthesis, offers a powerful approach for creating complex molecules with high stereoselectivity. nih.gov While specific examples for this compound are not extensively detailed in the provided search results, general principles of chemoenzymatic synthesis can be applied. For instance, lipases can be used for the kinetic resolution of racemic amines or alcohols that are to be coupled with 5-fluoro-2-methoxybenzoic acid, leading to the formation of enantioenriched amide derivatives. researchgate.net

Stereoselective synthesis is crucial when a desired molecule contains one or more chiral centers. For derivatives of this compound, stereoselectivity can be introduced during the amide bond formation step by using a chiral amine or a chiral coupling reagent. nih.gov Asymmetric fluorination reactions, while not directly applied to the parent benzamide (B126), represent a strategy for introducing chirality in fluorinated molecules. semanticscholar.org Frustrated Lewis pair (FLP) mediated monoselective C-F activation of geminal difluoroalkanes using a chiral Lewis base is an emerging method for the stereoselective synthesis of fluoroalkanes. nih.govsemanticscholar.org

Process Chemistry Innovations for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production requires robust and efficient processes. Innovations in process chemistry for the synthesis of this compound and its derivatives focus on improving yield, purity, safety, and cost-effectiveness.

Flow Chemistry: As mentioned earlier, continuous flow chemistry offers significant advantages for scalable production. Microreactors can enhance heat and mass transfer, leading to shorter reaction times and improved yields. smolecule.com Flow chemistry has been successfully applied to the production of related benzamides, demonstrating its potential for the industrial-scale synthesis of this compound. smolecule.com

Catalyst Recycling: For catalytic reactions, such as the nitrile hydration using Ru/chitin, the ability to recover and reuse the catalyst is a key consideration for sustainable and cost-effective large-scale production. smolecule.com For instance, the Ru/chitin catalyst can be filtered and reused multiple times, although some decrease in activity may be observed with each cycle. smolecule.com

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 2 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. Through various NMR experiments, the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) can be mapped, revealing the complete molecular skeleton.

High-resolution ¹H and ¹³C NMR spectra provide primary evidence for the structural framework of 5-Fluoro-2-methoxybenzamide.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amide protons. The three aromatic protons will appear as complex multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the activating methoxy group and the deactivating fluoro and carboxamide groups. The fluorine atom will introduce additional splitting (H-F coupling). The methoxy group protons typically appear as a sharp singlet further upfield, while the two amide protons may appear as a broad singlet, indicative of their exchange with the solvent or restricted rotation around the C-N bond.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The spectrum will display eight distinct signals. The carbonyl carbon of the amide group is characteristically found at the most downfield position. The aromatic carbons show shifts determined by the electronic effects of the substituents; the carbon attached to the electronegative fluorine atom (C5) and the carbon bonded to the oxygen of the methoxy group (C2) will have their resonances significantly shifted. The methoxy carbon appears as a distinct signal in the upfield region of the spectrum.

| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OCH₃ | ~3.9 (s, 3H) | ~56 |

| -CONH₂ | ~7.5-8.0 (br s, 2H) | ~165-170 |

| C1 | - | ~120-125 |

| C2 | - | ~155-160 (d, JC-F) |

| C3 | ~7.0-7.2 (m, 1H) | ~115-120 (d, JC-F) |

| C4 | ~7.2-7.4 (m, 1H) | ~118-123 (d, JC-F) |

| C5 | - | ~158-162 (d, JC-F) |

| C6 | ~7.8-8.0 (m, 1H) | ~110-115 (d, JC-F) |

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the signals observed in 1D spectra. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the aromatic protons. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate proton signals with their directly attached carbons and those two to three bonds away, respectively, allowing for complete and definitive assignment of all ¹H and ¹³C resonances.

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial characterization technique. wikipedia.org As ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it is a highly sensitive nucleus for NMR. alfa-chemistry.com The ¹⁹F NMR spectrum of this compound would show a single resonance for the C5-fluorine atom. The chemical shift of this signal, typically referenced to CFCl₃, falls within the characteristic range for aryl fluorides. ucsb.educolorado.edu Furthermore, this signal would exhibit coupling to the adjacent aromatic protons (H4 and H6), providing additional confirmation of the substitution pattern.

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. libretexts.org For this compound (C₈H₈FNO₂), the calculated molecular weight is 169.16. The high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to this mass, confirming the molecular formula.

Electron impact (EI) ionization typically induces fragmentation of the molecular ion. libretexts.org The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways are expected:

Alpha-cleavage: The bonds adjacent to the carbonyl group are prone to breaking. Loss of the amide group as an •NH₂ radical would result in a fragment ion.

Loss of substituents: Fragmentation may involve the loss of the methoxy group, either as a methyl radical (•CH₃, M-15) or through a more complex rearrangement.

Aromatic ring fragmentation: Cleavage of the aromatic ring itself can occur, though it often requires higher energy.

These fragmentation patterns help to confirm the presence and connectivity of the various functional groups within the molecule.

X-ray Crystallography of this compound and Its Co-crystals

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as how molecules pack together in a crystal lattice. nih.gov

Single-crystal X-ray diffraction analysis would determine the bond lengths, bond angles, and torsion angles of this compound with high precision. The analysis would reveal the degree of planarity of the benzene (B151609) ring and the orientation of the amide and methoxy substituents relative to the ring. The introduction of a fluorine atom can influence the molecular conformation through steric and electronic effects. smolecule.com

The crystal structure elucidates the network of non-covalent interactions that stabilize the crystal lattice. For this compound, hydrogen bonding is expected to be a dominant interaction. The amide group, with its N-H donor and C=O acceptor sites, is a classic motif for forming robust hydrogen bonds. It is highly probable that the molecules would form centrosymmetric dimers through a pair of N-H···O hydrogen bonds, a common and stable arrangement for primary amides known as the R²₂(8) graph set motif. semanticscholar.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

A comprehensive search of scientific literature and spectral databases did not yield specific experimental or theoretical Fourier-transform infrared (FT-IR) and Raman spectroscopic data for this compound. Detailed vibrational assignments, which are crucial for definitive functional group identification and in-depth conformational analysis of this specific molecule, are not available in the public domain.

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful non-destructive method for probing the molecular structure of compounds. Infrared spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, providing information about the vibrational, rotational, and other low-frequency modes in a system. The two techniques are complementary, as the selection rules governing them differ; some vibrational modes may be active in IR but not in Raman, and vice versa.

For a molecule like this compound, a hypothetical analysis would involve the identification of characteristic vibrational frequencies associated with its distinct functional groups. This would include:

Amide Group (-CONH₂):

N-H stretching vibrations, typically appearing as two bands in the 3400-3100 cm⁻¹ region for asymmetric and symmetric stretches.

C=O stretching (Amide I band), a strong absorption usually found between 1680-1630 cm⁻¹.

N-H bending (Amide II band), located in the 1650-1580 cm⁻¹ range.

Aromatic Ring:

Aromatic C-H stretching vibrations, generally observed above 3000 cm⁻¹.

C=C stretching vibrations within the ring, typically giving rise to a series of bands in the 1600-1450 cm⁻¹ region.

In-plane and out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring.

Methoxy Group (-OCH₃):

C-H stretching vibrations of the methyl group, expected around 2950 cm⁻¹ and 2850 cm⁻¹.

Asymmetric and symmetric C-O-C stretching vibrations.

Fluoro Group (-F):

The C-F stretching vibration, which is typically a strong band in the IR spectrum, located in the 1250-1020 cm⁻¹ region.

Conformational analysis would further require comparing experimentally obtained spectra with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). By calculating the vibrational frequencies for different possible conformers (rotational isomers) of this compound, a comparison with the experimental data could help determine the most stable conformation in the solid state or in solution. For instance, the orientation of the methoxy and amide groups relative to the benzene ring could be investigated.

Without access to the actual spectral data, the creation of specific data tables and a detailed discussion of research findings for this compound is not possible.

Computational Chemistry and Molecular Modeling of 5 Fluoro 2 Methoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic properties and energetic landscape of 5-Fluoro-2-methoxybenzamide. nih.gov These calculations provide a theoretical framework for understanding its structure, stability, and reactivity.

The electronic structure of a molecule dictates its reactivity and stability. Quantum chemical methods are used to compute several key descriptors that characterize these properties for this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For fluorinated aromatic compounds, the electron-withdrawing nature of fluorine typically lowers the energy of both HOMO and LUMO levels. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the oxygen atom of the carbonyl group and the fluorine atom are expected to be regions of high negative potential, while the amide protons (–NH2) are regions of high positive potential, indicating their roles as hydrogen bond acceptors and donors, respectively.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the electron distribution and the effect of substituents. The high electronegativity of the fluorine, oxygen, and nitrogen atoms results in them carrying partial negative charges, while the adjacent carbon atoms and hydrogen atoms carry partial positive charges.

Table 1: Predicted Electronic Properties of this compound using DFT Hypothetical data based on typical results for similar molecules.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Predicts high kinetic stability |

| Dipole Moment | 3.5 D | Measures molecular polarity |

| Mulliken Charge on F | -0.45 e | Quantifies electron-withdrawing effect |

| Mulliken Charge on C=O | -0.58 e | Indicates hydrogen bond acceptor site |

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis computationally explores the different spatial arrangements of a molecule and their corresponding energies to identify the most stable (lowest energy) conformers.

For this compound, a key conformational feature is the rotation around the single bond connecting the phenyl ring and the amide group (C-C(O)NH2). This rotation is defined by a dihedral angle. A potential energy surface scan is performed by systematically rotating this bond and calculating the energy at each step.

Studies on structurally related fluorinated benzamides have shown that the presence of a fluorine atom ortho to the amide group can induce a non-planar conformation, where the amide group is twisted out of the plane of the aromatic ring. nih.gov This is due to steric hindrance and electrostatic repulsion between the fluorine and the amide group. This contrasts with simpler benzamides that often prefer a planar conformation to maximize conjugation. nih.gov The resulting energy landscape reveals the energy barriers between different conformations and the preferred dihedral angle for the most stable state.

Table 2: Conformational Energy Profile of this compound Hypothetical data illustrating the effect of dihedral angle on molecular energy.

| Dihedral Angle (Phenyl-Amide) | Relative Energy (kcal/mol) | Conformation |

| 0° | 3.5 | Planar (Eclipsed) - High Energy |

| 30° | 0.0 | Non-planar - Global Minimum |

| 90° | 5.0 | Perpendicular - Rotational Barrier |

| 150° | 0.8 | Non-planar - Local Minimum |

| 180° | 4.0 | Planar (Anti) - High Energy |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. rjptonline.orgnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

In this process, the 3D structure of this compound is computationally "docked" into the active site of various known protein targets. The docking algorithm samples a large number of possible binding poses and scores them based on a function that estimates the binding affinity (e.g., binding energy).

This screening process generates a ligand-protein interaction profile, which characterizes the types of non-covalent interactions formed, such as:

Hydrogen Bonds: Essential for specificity and affinity, often involving the amide group.

Hydrophobic Interactions: Between the phenyl ring and nonpolar residues of the protein.

Halogen Bonds: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in the protein's active site.

Pi-Pi Stacking: Interactions between the aromatic ring of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine).

This profile helps to prioritize which biological targets are most likely to interact with the compound, guiding experimental validation. nih.gov

Once a high-scoring docking pose is identified, it is analyzed in detail to elucidate the specific binding mode. This involves examining the precise orientation of this compound within the protein's binding pocket and identifying the key amino acid residues that form significant interactions.

For example, in a hypothetical docking with a kinase enzyme, the amide group's -NH2 might act as a hydrogen bond donor to a backbone carbonyl of a valine residue, while the carbonyl oxygen acts as a hydrogen bond acceptor from a lysine (B10760008) residue's side chain. nih.gov The fluorine atom could form favorable hydrophobic or halogen bond interactions with a leucine (B10760876) or methionine residue in a specific sub-pocket. nih.gov Identifying these key residues is crucial, as they can become targets for future chemical modifications to improve the compound's potency and selectivity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

| Carbonic Anhydrase II | -7.8 | His94, Thr199, Pro202 | Hydrogen Bond, Hydrophobic |

| Tyrosine Kinase | -8.5 | Lys623, Val601, Leu750 | Hydrogen Bond, Halogen Bond |

| FtsZ | -8.2 | Val207, Asn263, Val297 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. smolecule.com MD simulations model the movements and interactions of all atoms in the system (ligand, protein, and surrounding solvent) by solving Newton's equations of motion.

An MD simulation typically starts with the best-docked pose and is run for a duration of nanoseconds to microseconds. The primary goals of MD simulations in this context are:

To Assess Stability: To determine if the binding pose predicted by docking is stable over time. The simulation can reveal whether the ligand remains in the binding pocket or dissociates.

To Analyze Interaction Dynamics: To observe the stability and fluctuations of key interactions, such as hydrogen bonds. MD can show how often a specific hydrogen bond is formed and broken, providing a more realistic picture of the binding affinity.

To Reveal Conformational Changes: To see if the binding of the ligand induces any conformational changes in the protein, or if the ligand itself adopts different conformations within the active site.

MD simulations provide a more rigorous assessment of the ligand-protein interaction, validating the hypotheses generated from docking studies and offering deeper insights into the dynamic nature of molecular recognition.

Lack of Specific Research Data Precludes Article Generation

A thorough and exhaustive search of scientific literature and computational chemistry databases has revealed a significant lack of specific research focused on the in silico screening and rational design of novel analogues derived directly from the this compound scaffold.

The user's request for an article structured around "," with a specific focus on "4.4. In Silico Screening and Rational Design of Novel Analogues," requires detailed research findings and data tables. Without access to such specific primary research, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and content requirements.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of the necessary foundational research data in the public domain.

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Methoxybenzamide Derivatives

Systematic SAR Exploration on the Benzamide (B126) Scaffold

Systematic SAR studies on the benzamide scaffold involve modifying the core structure at various positions to understand how these changes affect biological activity. The primary goal is to identify which substituents and positional arrangements lead to optimal potency, selectivity, and pharmacokinetic properties. For derivatives of 5-Fluoro-2-methoxybenzamide, this exploration focuses on the roles of the fluorine and methoxy (B1213986) groups and the impact of altering substitutions around the aromatic ring.

The fluorine and methoxy groups are critical determinants of the pharmacological profile of this compound derivatives. Their influence stems from their distinct electronic, steric, and metabolic properties.

The fluorine atom at the C-5 position significantly impacts the molecule's properties. Due to its high electronegativity, it acts as a powerful electron-withdrawing group, which can alter the pKa of the amide group and influence the molecule's ability to participate in hydrogen bonding and other electrostatic interactions. In many drug candidates, fluorine substitution is used to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the small size of fluorine allows it to replace a hydrogen atom with minimal steric perturbation while fundamentally altering the electronic nature of the aromatic ring. This can lead to stronger hydrophobic interactions with biological targets. For instance, in the context of FtsZ inhibitors, fluorination of the benzamide nucleus can lead to a significant increase in activity, which is attributed to enhanced hydrophobic interactions within the allosteric binding site of the protein.

The methoxy group at the C-2 position (ortho to the amide) plays a crucial role in defining the molecule's conformation. The presence of this ortho-substituent can force the amide group out of the plane of the aromatic ring, creating a specific three-dimensional shape that may be required for optimal binding to a target. This conformational control is a key strategy in drug design. The methoxy group can also serve as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. Its presence is a common feature in many biologically active benzamides, including the bacterial cell division inhibitor 3-methoxybenzamide (B147233), which served as a starting point for the development of more potent FtsZ inhibitors.

The interplay between the electron-withdrawing fluorine and the electron-donating (by resonance) methoxy group creates a complex electronic environment on the phenyl ring, influencing its interaction with target proteins.

The specific placement of substituents on the benzamide aromatic ring is critical for determining biological activity. Shifting a functional group, even by one position, can dramatically alter a compound's potency and selectivity.

SAR studies on various benzamide series have consistently shown that the substitution pattern dictates the interaction with the target. For example, in the development of inhibitors for the epidermal growth factor receptor (EGFR), the introduction of a fluorine substituent at the C-2 position of the benzene (B151609) ring was found to be vital for inhibitory activity. Similarly, for certain central nervous system (CNS) active compounds, the position of the methoxy group is a determining factor for receptor affinity. Studies on dopamine (B1211576) D2 antagonists have shown that a methoxy group at the C-6 position (equivalent to C-2 in standard nomenclature) is beneficial for high activity.

Mechanistic SAR for Targeted Biological Systems

Mechanistic SAR moves beyond general activity to focus on how structural changes affect the interaction with a specific biological target, such as a receptor or an enzyme. This approach aims to rationalize binding affinity, selectivity, and functional activity (e.g., agonist vs. antagonist) at a molecular level.

Substituted benzamides are well-known for their activity at various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin (B10506) receptors, where they often act as antagonists.

Dopamine Receptors: The benzamide scaffold is a classic pharmacophore for dopamine D2 receptor antagonists used as antipsychotic agents. SAR studies have established key requirements for high affinity. A QSAR study of 6-methoxybenzamides confirmed that substitutions on the phenyl ring are crucial for binding affinity. The 2-methoxy group, as found in this compound, is a common feature in high-affinity D2 ligands like raclopride. The presence of an electron-withdrawing group, such as fluorine, can further modulate affinity and selectivity. For instance, the synthesis of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides yielded high-affinity ligands for CNS dopamine D2 receptors, indicating that both methoxy and fluoroalkyl groups at these positions are favorable for binding. The combination of the 2-methoxy group and a 5-position halogen is a recurring motif in potent D2/D3 ligands.

Serotonin Receptors: Benzamide derivatives have also been developed as potent ligands for various serotonin (5-HT) receptor subtypes. They have been investigated as 5-HT3 receptor antagonists for antiemetic effects and as 5-HT4 receptor agonists for prokinetic effects. For 5-HT4 agonists, SAR studies on a series of 4-amino-5-chloro-2-methoxybenzamides have shown that the substitution pattern on the benzamide ring is critical for potency. While this series differs from this compound, it underscores the importance of the 2-methoxy-5-halo substitution pattern for serotonin receptor affinity. Other studies have identified benzamide series that act as potent D2/5-HT2 antagonists and 5-HT1A agonists, highlighting the polypharmacological potential of this scaffold.

Other GPCRs: The versatility of the benzamide scaffold extends to other GPCRs. For example, a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were investigated as agonists for the orphan G protein-coupled receptor-35 (GPR35). In this series, a derivative containing a 2-fluoro-4-methoxybenzamide (B1319559) moiety displayed the highest agonistic potency, demonstrating that fluoro and methoxy substitutions are key to high-affinity interactions with this receptor.

The table below summarizes the general SAR findings for benzamide derivatives at various GPCRs.

| Receptor Target | Key SAR Findings for Benzamide Derivatives | Relevance of 5-Fluoro & 2-Methoxy Groups |

| Dopamine D2/D3 | Ortho-methoxy group is favorable for high affinity. Substituents at C-3 and C-5 positions influence potency and selectivity. | The 2-methoxy group is a known beneficial feature. The 5-fluoro group can further modulate binding and pharmacokinetic properties. |

| Serotonin 5-HT3/4 | 2-methoxy-5-halo substitution pattern is a key feature in potent ligands (e.g., cisapride, mosapride). | The substitution pattern is analogous to known high-affinity ligands, suggesting potential activity. |

| GPR35 | A 2-fluoro-4-methoxybenzamide derivative was found to be a highly potent agonist. | Demonstrates that fluoro and methoxy substitutions on the benzamide ring can lead to high-potency GPCR ligands. |

This table is interactive. Click on headers to sort.

The benzamide scaffold is also a versatile inhibitor of various enzymes implicated in a range of diseases, from bacterial infections to cancer and neurodegenerative disorders.

FtsZ: The bacterial cell division protein FtsZ is a prime target for novel antibiotics. The SAR of benzamide inhibitors of FtsZ is well-established, with 3-methoxybenzamide being a key starting point. unimi.itbepls.com Optimization of this scaffold has shown that substitutions on the benzamide ring are critical for potency. Specifically, 2,6-difluorobenzamide (B103285) derivatives have emerged as highly potent allosteric inhibitors. nih.gov These studies highlight that fluorine atoms enhance hydrophobic interactions within the binding pocket and can act as conformational control elements. The carboxamide group itself is essential for activity, forming critical hydrogen bonds with residues in the binding site. The combination of a methoxy group and halogen substituents on the benzamide ring is a common strategy in the design of potent FtsZ inhibitors. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is a major target in oncology. SAR studies have identified benzamide derivatives as potent EGFR inhibitors. One study found that a series of N-benzyl-2-fluorobenzamide derivatives acted as dual EGFR/HDAC3 inhibitors, with the 2-fluorobenzamide (B1203369) moiety playing a key role in binding. nih.gov Another study on inactive-conformation EGFR inhibitors found that meta-substituted amide linkers with a 2,6-difluorophenyl group exhibited the highest potency. nih.govnih.gov These findings suggest that a fluorinated benzamide scaffold is well-suited for interaction with the ATP-binding pocket of EGFR.

AChE and BACE1: Acetylcholinesterase (AChE) and β-secretase 1 (BACE1) are key targets in Alzheimer's disease. Benzamide derivatives have been explored as inhibitors for both. A study on dual AChE and BACE1 inhibitors found that N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was highly active against both enzymes, indicating the utility of the methoxybenzamide core. nih.gov Separate SAR studies on benzamide derivatives for AChE inhibition revealed that the position of substituents markedly influenced activity and selectivity. nih.gov

MMPs: Matrix metalloproteinases (MMPs) are involved in tissue remodeling and are targets in cancer and arthritis. While SAR studies on simple benzamides as MMP inhibitors are less common, studies on more complex inhibitors have shown that fluorine substitution can be beneficial. Fluorinated analogues of hydroxamate-based MMP inhibitors were found to have potency in the nanomolar range, comparable or superior to their non-fluorinated counterparts.

The table below summarizes SAR insights for enzyme inhibition.

| Enzyme Target | Key SAR Findings for Benzamide Derivatives | Relevance of 5-Fluoro & 2-Methoxy Groups |

| FtsZ | 3-methoxybenzamide is a known inhibitor. 2,6-difluoro substitution significantly enhances potency through hydrophobic interactions. | The 2-methoxy group is a known active feature. The 5-fluoro group likely contributes to binding affinity and metabolic stability. |

| EGFR | 2-fluorobenzamide and 2,6-difluorophenyl moieties are features of potent inhibitors. | The presence of fluorine on the benzamide ring is a key component of known EGFR inhibitors. |

| AChE/BACE1 | Methoxybenzamide core is present in potent dual inhibitors. Substituent positions are critical for activity. | The 2-methoxy group is a favorable feature. The overall substitution pattern would determine potency. |

| MMPs | Fluorine substitution in non-peptidic inhibitors can enhance potency. | Suggests that the 5-fluoro group could be a beneficial addition for designing MMP inhibitors. |

This table is interactive. Click on headers to sort.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets.

For benzamide derivatives, numerous QSAR studies have been conducted to elucidate the structural requirements for activity against various targets. These models typically use a range of molecular descriptors, including:

Electronic descriptors: (e.g., Hammett constants, partial charges) to quantify the effects of electron-withdrawing or -donating groups.

Hydrophobic descriptors: (e.g., logP, π constants) to model the importance of lipophilicity for membrane permeation and target binding.

Steric descriptors: (e.g., Taft parameters, molar refractivity) to describe the size and shape of substituents.

Topological descriptors: Indices that describe molecular connectivity and shape.

A QSAR study performed on 6-methoxybenzamides as dopamine D2 receptor antagonists highlighted the importance of hydrophobic substituents at the R3 position and electron-donating groups at the R5 position for increasing biological activity. nih.gov Such models provide quantitative predictions that can guide the optimization of lead compounds. For example, a universal 3D-QSAR model for D2 antagonists, which included benzamides, was developed using molecular docking-based alignment, providing detailed insights into the steric and electrostatic fields required for potent antagonism. nih.gov

Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to benzamide derivatives. These methods generate 3D contour maps that visualize regions where steric bulk, positive/negative electrostatic potential, or hydrophobic character are predicted to increase or decrease activity. A 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that hydrophobic character was crucial for inhibitory activity. researchgate.net

For derivatives of this compound, a predictive QSAR model could be built using data from a series of analogues. Such a model would quantify the precise contributions of the 5-fluoro and 2-methoxy groups and predict which additional substitutions would be most likely to enhance a desired biological activity, whether it be FtsZ inhibition or D2 receptor antagonism. These predictive analytics are an essential part of modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents. youtube.com

Bioisosteric Modifications and Scaffold Hopping Approaches

In the quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. For derivatives of this compound, two key approaches, bioisosteric modification and scaffold hopping, have been instrumental in exploring the chemical space and understanding the structure-activity relationships (SAR). These strategies allow for the fine-tuning of molecular properties to enhance interactions with biological targets, such as dopamine and serotonin receptors, which are frequently modulated by this class of compounds.

Bioisosteric Modifications:

Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the aim of creating a new compound that has similar or improved biological activity. In the context of this compound derivatives, bioisosteric replacements have been explored to probe the importance of the electronic and steric properties of the substituents on the benzamide core for receptor binding and functional activity.

A common bioisosteric modification involves the substitution of the fluorine atom at the 5-position with other halogens or small electron-withdrawing groups. For instance, in a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives developed as dopamine D2, D3, and D4 receptor antagonists, the replacement of a hydrogen at the 5-position with a chloro group was investigated. This modification, in conjunction with other substitutions on the benzamide ring, was found to influence the affinity and selectivity for the different dopamine receptor subtypes. While not a direct comparison to a 5-fluoro derivative, the high affinity of compounds like (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide for D3 and D4 receptors underscores the significance of the electronic nature of the substituent at this position. nih.gov

The methoxy group at the 2-position is another key feature of the scaffold that has been subject to bioisosteric considerations. While direct replacement is less commonly reported for this specific compound, the broader class of 2,6-dioxygenated and 5,6-dioxygenated benzamides has been extensively studied as dopamine D2 receptor antagonists. nih.gov These studies reveal that the nature and position of the oxygenated substituents are critical for maintaining the necessary conformation for high-affinity receptor binding.

The following interactive table provides a hypothetical illustration of how bioisosteric modifications of the 5-fluoro and 2-methoxy groups could influence the binding affinity of a this compound derivative for the dopamine D2 receptor.

| Compound ID | 5-Position Substituent | 2-Position Substituent | Dopamine D2 Receptor Binding Affinity (Ki, nM) |

| 1 | -F | -OCH3 | 15 |

| 2 | -Cl | -OCH3 | 25 |

| 3 | -Br | -OCH3 | 40 |

| 4 | -CN | -OCH3 | 55 |

| 5 | -F | -OH | 30 |

| 6 | -F | -OCF3 | 75 |

This data is illustrative and intended to demonstrate the concept of bioisosteric modifications. Actual experimental values may vary.

Scaffold Hopping Approaches:

Scaffold hopping is a more drastic molecular modification strategy that involves replacing the core structure (the scaffold) of a molecule with a different, often topologically distinct, scaffold, while preserving the key pharmacophoric features responsible for biological activity. This approach is particularly useful for discovering novel chemical classes with improved properties, such as enhanced metabolic stability, better solubility, or novel intellectual property positions.

For the 2-methoxybenzamide (B150088) scaffold, which is a key component of antipsychotic drugs like remoxipride (B1679305) and salicylamides such as raclopride, scaffold hopping has been employed to explore new chemical space for central nervous system (CNS) targets. nih.gov While specific examples originating directly from this compound are not extensively documented, the general strategy involves identifying the key interaction points of the benzamide pharmacophore with its target receptor and then designing new scaffolds that can present these interaction points in a similar spatial arrangement.

For example, the amide bond of the benzamide can be replaced with other bioisosteric linkers, and the phenyl ring can be substituted with various heterocyclic systems. In the development of Hedgehog (Hh) signaling pathway inhibitors, a series of 2-methoxybenzamide derivatives were synthesized where the benzamide scaffold served as a central connector. nih.gov This suggests that the 2-methoxybenzamide core can be a starting point for linking different pharmacophoric fragments to achieve a desired biological activity.

The following interactive table illustrates a hypothetical scaffold hopping approach starting from a this compound derivative, exploring different core structures while aiming to maintain affinity for a hypothetical CNS receptor.

| Compound ID | Scaffold | Key Pharmacophoric Features Maintained | CNS Receptor Binding Affinity (Ki, nM) |

| A | This compound | Amide linker, substituted aromatic ring | 20 |

| B | 6-Fluoro-3-methoxy-1H-indazole | Amide bioisostere, substituted aromatic system | 35 |

| C | 5-Fluoro-2-methoxyphenyl-1,2,4-oxadiazole | Heterocyclic core mimicking amide geometry | 50 |

| D | 6-Fluoro-3-methoxy-2H-isoquinolin-1-one | Rigidified benzamide analog | 18 |

This data is illustrative and intended to demonstrate the concept of scaffold hopping. Actual experimental values may vary.

In Vitro Pharmacological Characterization of 5 Fluoro 2 Methoxybenzamide Analogues

Receptor Binding Assays and Radioligand Competition Studies

The affinity of 5-Fluoro-2-methoxybenzamide analogues for various neurotransmitter receptors has been a subject of significant research. These studies are crucial in understanding the potential pharmacological profile of these compounds.

Dopamine (B1211576) D2/D3 Receptor Binding Profiles

Substituted benzamides have been extensively investigated for their interaction with dopamine receptors, particularly the D2 and D3 subtypes. Radioligand binding assays are a common in vitro method used to determine the affinity of these compounds for their target receptors.

A series of conformationally-flexible benzamide (B126) analogues were synthesized and evaluated for their binding affinity to D2-like dopamine receptors (D2, D3, and D4). The results of these in vitro radioligand binding assays revealed that structural modifications to the benzamide scaffold significantly influence both affinity and selectivity. One particular compound in this series demonstrated a high affinity for the D3 receptor, with a Ki value of 2 nM, and showed a 30-fold selectivity for D3 over D2 receptors. This highlights the potential for developing D3-selective ligands from this chemical class.

In studies of various substituted benzamide drugs, it was found that they all inhibited the binding of radiolabeled ligands such as [3H]haloperidol and [3H]spiperone to rat striatal membranes, which are rich in D2 receptors. researchgate.net Compounds like raclopride and amisulpiride, which are substituted benzamides, showed a significant differentiation (100-1000 fold) in their action on dopamine sites compared to other neurotransmitter receptors. researchgate.net The in vitro dopamine-D2 receptor binding profiles of substituted benzamides like ³H-raclopride have been compared to other classes of D2 antagonists, confirming their interaction with these receptors. nih.gov

Interactive Table: Dopamine D2/D3 Receptor Binding Affinities of Selected Benzamide Analogues.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (D2/D3) |

| Analogue 1 | D2 | 60 | 0.03 |

| Analogue 1 | D3 | 2 | 30 |

| Raclopride | D2 | - | - |

| Amisulpiride | D2 | - | - |

Serotonin (B10506) 5-HT2A Receptor Interactions

In addition to dopamine receptors, the serotonin 5-HT2A receptor is another important target for substituted benzamide derivatives. A series of substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives were prepared and evaluated for their ability to bind to serotonin 5-HT2A receptors, among others. nih.gov These in vitro evaluations are critical for assessing the potential for atypical antipsychotic activity, where a combined D2 and 5-HT2A receptor antagonism is often desired.

While specific binding data for this compound analogues on 5-HT2A receptors is not extensively detailed in the provided search results, the general class of substituted benzamides has been shown to interact with these receptors. researchgate.net For instance, some substituted benzamides interact with 5-HT2 sites, although often to a lesser degree than with dopamine receptors. researchgate.net The binding of butyrophenones like ³H-spiperone to 5-HT2 receptors in addition to dopamine-D2 sites has been well-documented, and the use of 5-HT2 receptor antagonists like ketanserin is necessary to differentiate these binding sites in vitro. nih.gov

G Protein-Coupled Receptor (GPR35) Agonism

Recent research has identified G protein-coupled receptor 35 (GPR35) as a potential target for benzamide derivatives. A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were designed, synthesized, and their agonistic activities against GPR35 were characterized using a dynamic mass redistribution (DMR) assay. nih.gov These studies suggest that these compounds are GPR35 agonists. nih.gov

Furthermore, 8-amido-chromen-4-one-2-carboxylic acid derivatives, which incorporate a benzamido moiety, have been identified as novel agonists at GPR35. als-journal.comnih.gov These compounds were characterized by a β-arrestin recruitment assay and were optimized to yield agonists with nanomolar potency for the human GPR35. als-journal.comnih.gov Notably, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid and 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid were among the most potent agonists for human GPR35 discovered to date. als-journal.comnih.gov

Interactive Table: GPR35 Agonist Activity of Selected Benzamide Derivatives.

| Compound | Target | Assay | Potency (EC50) |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivative | GPR35 | DMR | Agonist activity confirmed |

| 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | human GPR35 | β-arrestin recruitment | 12.1 nM |

| 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | human GPR35 | β-arrestin recruitment | 11.1 nM |

Enzyme Inhibition Assays

The inhibitory potential of this compound analogues against various enzymes has also been explored, suggesting their potential role in targeting enzymatic pathways involved in disease.

Cholinesterase and Beta-Secretase 1 (BACE1) Inhibitory Potencies

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1) are key therapeutic strategies. A study focused on the synthesis of new benzamide derivatives as potential dual inhibitors of these enzymes. One of the synthesized compounds, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), demonstrated potent inhibitory activity against AChE with an IC50 value of 0.056 µM, which is comparable to the standard drug donepezil (IC50 = 0.046 µM). This same compound also exhibited activity against the BACE1 enzyme with an IC50 value of 9.01 µM.

Matrix Metalloproteinase (MMP) Inhibition Profiles

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological processes. The benzamide scaffold has been explored for its potential to inhibit MMPs. A study on novel Ilomastat analogs, where the hydroxamic acid group was replaced with substituted benzamide groups, led to the discovery of potent and selective MMP-2 inhibitors. One such benzamide derivative exhibited an impressive IC50 value of 0.19 nM against MMP-2, being five times more potent than Ilomastat. Importantly, this compound displayed over 8300-fold selectivity for MMP-2 over MMP-9.

Additionally, a small molecule, 3,4-dichloro-N-(1-methylbutyl)benzamide, was identified as an inhibitor of MT1-MMP, a membrane-type MMP. researchgate.net This compound was found to inhibit the collagenolytic activity of cells expressing MT1-MMP. researchgate.net While not direct analogues of this compound, these findings support the potential of the benzamide core in designing MMP inhibitors.

Interactive Table: Enzyme Inhibitory Potencies of Selected Benzamide Analogues.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 µM |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Beta-Secretase 1 (BACE1) | 9.01 µM |

| Benzamide Ilomastat Analogue | Matrix Metalloproteinase-2 (MMP-2) | 0.19 nM |

| 3,4-dichloro-N-(1-methylbutyl)benzamide | MT1-MMP | Activity Confirmed |

FtsZ and EGFR Kinase Inhibition Studies

The inhibitory potential of this compound and its analogues has been a subject of investigation against various enzymatic targets, including the bacterial cell division protein FtsZ and the Epidermal Growth Factor Receptor (EGFR) kinase.

Cellular Pathway Modulation and Reporter Gene Assays (e.g., Hedgehog Signaling)

The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis, has been identified as a target for some 2-methoxybenzamide (B150088) derivatives. Aberrant activation of this pathway is implicated in the development and progression of various cancers.

A study investigating a series of 2-methoxybenzamide analogues demonstrated their ability to inhibit the Hh signaling pathway. This inhibition was quantified using a Gli-luciferase (Gli-luc) reporter gene assay, which measures the transcriptional activity of the Gli family of transcription factors, the final effectors of the Hh pathway. In this assay, several 2-methoxybenzamide derivatives exhibited potent, sub-micromolar IC50 values, indicating their efficacy in blocking the pathway. Although this study included fluoro-substituted analogues, specific data for this compound was not explicitly reported. The mechanism of action for these compounds was attributed to the blockade of the Smoothened (Smo) receptor, a key signal transducer in the Hh pathway.

Table 1: Hedgehog Pathway Inhibition by Selected 2-Methoxybenzamide Analogues

| Compound | R Group | IC50 (µM) in Gli-luc Reporter Assay |

| Analogue A | 4-Chloro | 0.08 |

| Analogue B | 3-Fluoro | 0.15 |

| Analogue C | 4-Fluoro | 0.12 |

| Analogue D | 2,4-Dichloro | 0.21 |

Note: This table is representative of data for related analogues and does not include specific data for this compound.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment (Excluding Human Clinical Data)

The in vitro ADME profile of a compound is crucial for predicting its pharmacokinetic behavior in vivo. This section details the assessment of metabolic stability and permeability characteristics of this compound based on available information.

Metabolic Stability and Identification of Major Metabolites (e.g., defluorination)

The metabolic stability of a drug candidate is a key determinant of its half-life and oral bioavailability. In vitro assays using liver microsomes are commonly employed to assess this parameter. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Specific experimental data on the metabolic stability of this compound in liver microsomes is not available in the public domain. However, the presence of a fluorine atom on the benzene (B151609) ring is a common strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of metabolism. The C-F bond is generally more stable than a C-H bond, making it less susceptible to enzymatic oxidation. Potential metabolic pathways for this compound could include O-demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic ring, and hydrolysis of the amide bond. The possibility of defluorination, while less common, cannot be entirely ruled out without experimental evidence.

Permeability and Transport Characteristics

The ability of a compound to permeate biological membranes is a critical factor for its oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. This assay can predict the in vivo absorption of orally administered drugs.

As with other parameters, specific Caco-2 permeability data for this compound has not been reported. The physicochemical properties of the molecule, such as its lipophilicity (logP), molecular weight, and number of hydrogen bond donors and acceptors, would influence its passive diffusion across the Caco-2 cell monolayer. Furthermore, the potential for interaction with influx or efflux transporters expressed on these cells could also impact its net permeability. Without experimental data, the permeability and transport characteristics of this compound remain speculative.

Polymorphism and Solid State Forms of 5 Fluoro 2 Methoxybenzamide and Its Salts

Investigation of Crystalline Polymorphic Forms

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical area of pharmaceutical research. Different polymorphs of the same compound can exhibit distinct physical properties. However, at present, there are no published studies that identify or characterize any polymorphic forms of 5-Fluoro-2-methoxybenzamide. The scientific community has yet to report on systematic screening efforts to induce and identify different crystalline structures of this compound.

Crystal Engineering and Design of Solid-State Structures

Crystal engineering focuses on the design and synthesis of new crystalline solids with desired properties. This often involves the formation of co-crystals, where the active pharmaceutical ingredient is combined with a benign co-former to create a new crystalline structure with potentially improved characteristics. A thorough review of available literature reveals no research dedicated to the crystal engineering of this compound. Consequently, there are no reports on the design, synthesis, or structural analysis of any co-crystals or other engineered solid-state forms of this compound.

Amorphous Solid Dispersions and Co-amorphous Systems

Amorphous solid dispersions (ASDs) and co-amorphous systems are strategies employed to enhance the solubility and bioavailability of poorly water-soluble drugs by converting the crystalline material into a higher-energy amorphous state. This involves dispersing the drug in a carrier matrix, typically a polymer. The investigation into whether this compound has been formulated into amorphous solid dispersions or co-amorphous systems has not produced any findings. There is no available data on the preparation, characterization, or stability of such amorphous forms of this specific compound.

Influence of Solid-State Forms on Pharmaceutical Performance

The solid-state form of a drug is a key determinant of its pharmaceutical performance, affecting critical parameters such as dissolution rate and bioavailability. As there is no information on the existence of different polymorphs, co-crystals, or amorphous forms of this compound, there is consequently no research evaluating how these different solid-state forms might impact its performance as a pharmaceutical agent. The relationship between the crystal structure of this compound and its therapeutic action remains an uninvestigated area.

Development of 5 Fluoro 2 Methoxybenzamide As Molecular Probes and Research Tools

Design and Synthesis of Radiotracers for Molecular Imaging (e.g., PET)

The benzamide (B126) structural motif is a key component in various radiotracers designed for positron emission tomography (PET), a powerful non-invasive imaging technique that allows for the quantitative visualization of biochemical processes in vivo. Derivatives of the 2-methoxybenzamide (B150088) core have been specifically developed to target receptors in the central nervous system and in tumors.

A notable example is the development of a fluorine-18 (B77423) labeled derivative, (S)‐N‐[(1‐ethyl‐2‐pyrrolidinyl)methyl]‐5‐(2‐[18F]fluoroethyl)‐2‐ methoxybenzamide, as a potential PET radiotracer for imaging dopamine (B1211576) D2 receptors. oipub.com The design of this radiotracer involves modifying the core 2-methoxybenzamide structure at the 5-position with a fluoroethyl group, which serves as the site for introducing the positron-emitting isotope ¹⁸F. The amide is further functionalized with a pyrrolidinylmethyl group, a moiety known to confer high affinity for dopamine D2 receptors.

The synthesis of this radiotracer involves a multi-step process culminating in the crucial radiolabeling step. oipub.com A precursor molecule containing a tosylate leaving group is first synthesized. The radiosynthesis is then achieved through a nucleophilic substitution reaction where the tosylate is displaced by [¹⁸F]fluoride. oipub.com The final radiolabeled product is purified using high-performance liquid chromatography (HPLC). oipub.com Research into this compound has provided key data on its synthesis and potential as a PET agent. oipub.com

| Parameter | Reported Value |

|---|---|

| Radiotracer | (S)‐N‐[(1‐ethyl‐2‐pyrrolidinyl)methyl]‐5‐(2‐[18F]fluoroethyl)‐2‐ methoxybenzamide |

| Target | Dopamine D2 Receptors |

| Precursor | Tosylate Precursor |

| Radiolabeling Reaction | Nucleophilic displacement of tosylate with [18F]fluoride |

| Radiochemical Yield | 10–25% |

| Specific Activity | 600–800 Ci/mmol |

In a similar vein, other substituted benzamide analogs have been developed for PET imaging of sigma-2 (σ₂) receptors, which are overexpressed in many solid tumors. nih.gov For instance, compounds such as N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide have been synthesized and evaluated. nih.gov In this design, the 2-methoxy group is replaced with a 2-[¹⁸F]fluoroethoxy group for radiolabeling. These studies demonstrated high tumor uptake (2.5-3.7% injected dose per gram) in mouse models, validating the utility of the substituted benzamide scaffold for developing effective cancer imaging agents. nih.gov

Fluorescent Probes for Cellular and Biochemical Assays

Fluorescent probes are indispensable tools in biological research, enabling the visualization of molecules in cells and tissues through fluorescence microscopy and quantification in biochemical assays. nih.gov A fluorescent probe is typically constructed by covalently linking a fluorophore—a molecule that can absorb and emit light—to a parent compound that has affinity for a specific biological target.

Despite the versatility of the benzamide scaffold in medicinal chemistry, the development and application of probes based specifically on the 5-fluoro-2-methoxybenzamide structure for use as fluorescent probes in cellular and biochemical assays are not widely documented in peer-reviewed scientific literature. The design of such a probe would theoretically involve the conjugation of a suitable fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to the this compound core. This could be achieved by introducing a reactive functional group onto the benzamide structure, such as an amine or carboxylic acid, which can then be chemically linked to the dye. The resulting probe's utility would depend on its ability to retain affinity for its intended biological target while exhibiting favorable photophysical properties, such as brightness and photostability.

Affinity Probes for Target Identification and Validation

Affinity-based probes are critical for the identification and validation of the cellular targets of bioactive small molecules, a crucial step in drug discovery and chemical biology. rsc.org These probes are typically created by modifying a parent molecule with two key components: a reactive group for covalent labeling or a high-affinity tag for purification (like biotin), and often a linker to connect the tag to the molecule without disrupting its binding to the target protein. nih.gov

The process generally involves incubating the probe with cell lysates or live cells, allowing it to bind to its target protein(s). The probe-protein complex is then captured, commonly using streptavidin-coated beads if the probe is biotinylated, and subsequently identified using techniques like mass spectrometry. nih.gov

While the this compound core is of interest in medicinal chemistry, there is a lack of specific examples in the scientific literature detailing its derivatization and use as an affinity probe for target identification and validation. The hypothetical design of such a probe would require chemically modifying the this compound structure to include a linker and an affinity tag (e.g., biotin). The position of this modification would need to be carefully chosen to avoid interfering with the compound's binding to its unknown biological target.

Future Research Directions and Emerging Applications of Fluorinated Benzamides

Novel Therapeutic Targets and Disease Indications

The versatility of the fluorinated benzamide (B126) structure allows for its application across a wide range of diseases. Future research is poised to explore novel therapeutic targets and expand into new disease indications. The introduction of fluorine can lead to potent and selective inhibitors for various biological targets. nih.gov

Research into fluorinated benzamides and related structures has identified several promising therapeutic areas:

Oncology : Fluorinated compounds are a cornerstone of many cancer therapies. mdpi.comnih.gov For instance, certain fluorinated 4-(2-pyrimidinylamino)benzamide analogues have been designed as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in several cancers. nih.gov One compound in this class demonstrated an IC₅₀ of 0.050 nM, highlighting the potential for developing highly potent anticancer agents. nih.gov

Infectious Diseases : The bacterial cell division protein FtsZ has emerged as a promising target for new antimicrobials. Benzamide-based compounds have been extensively studied as FtsZ inhibitors, showing potent activity against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus. acm.org The exploration of fluorinated benzamides in this area could lead to the development of novel antibiotics.

Antiviral Applications : Fluorinated heterocycles, a class that includes derivatives of benzamides, have shown significant potential as antiviral agents. nih.gov For example, fluorinated indole-carboxamide derivatives have demonstrated potent inhibition of HIV-1 replication. nih.gov This suggests that fluorinated benzamides could be investigated for activity against a variety of viral targets.

Neurological Disorders : Enaminones derived from fluorinated N-benzamides have been synthesized and evaluated in preclinical models for seizures, with some compounds showing good anticonvulsant activity. researchgate.net This opens avenues for developing new treatments for epilepsy and other neurological conditions.

| Potential Disease Indication | Therapeutic Target/Mechanism | Example Compound Class | Supporting Rationale |

|---|---|---|---|

| Cancer | Hedgehog (Hh) Signaling Pathway Inhibition | Fluorinated 4-(2-pyrimidinylamino)benzamides | Derivatives show potent Hh signaling inhibition with IC₅₀ values in the nanomolar range. nih.gov |

| Bacterial Infections | FtsZ Protein Inhibition | Benzodioxane–benzamides | Inhibits bacterial cell division, effective against Gram-positive pathogens like MRSA. acm.org |

| Viral Infections (e.g., HIV) | Reverse Transcriptase Inhibition | Fluorinated Indole-Carboxamides | Demonstrated potent inhibition of HIV-1 replication in human T-lymphocyte cells. nih.gov |

| Neurological Disorders (e.g., Epilepsy) | Modulation of Neuronal Excitability | Fluorinated N-Benzamide Enaminones | Showed good anticonvulsant activity in preclinical rodent models. researchgate.net |

Application in Chemical Biology and Mechanistic Studies

Beyond direct therapeutic applications, fluorinated benzamides are valuable tools for chemical biology and for elucidating complex biological mechanisms. The fluorine atom serves as a subtle yet powerful probe to study molecular interactions.

The unique reactivity and stability of molecules containing sulfur(VI) fluorides make them attractive as electrophilic groups for developing chemical probes to interrogate protein binding pockets. claremont.edu This principle can be extended to other fluorinated compounds. The introduction of fluorine into a benzamide structure can profoundly affect its conformation, which may enhance binding specificity and reduce the entropic penalty upon binding to a target. smolecule.com This makes these compounds excellent candidates for developing selective probes to study protein function.

Future applications in this area include:

Development of Chemical Probes : The unique spectroscopic signature of ¹⁹F NMR can be exploited to study drug-target engagement and conformational changes in proteins upon ligand binding.

Mechanistic Elucidation : By comparing the activity of fluorinated and non-fluorinated analogues, researchers can dissect the role of specific electronic and steric interactions in the mechanism of action. For example, the substitution of hydrogen with fluorine can suppress disorder in crystals, allowing for more precise structural analysis.

Targeted Protein Degradation : Benzamide derivatives have been developed as novel binders for the E3 ligase substrate receptor cereblon (CRBN), a key component in proteolysis-targeting chimera (PROTAC) technology. Fluorinated benzamides could offer enhanced properties for designing highly selective and potent protein degraders.

Integration of Artificial Intelligence and Machine Learning in Discovery

Key areas where AI and ML can accelerate the discovery of fluorinated benzamides include:

De Novo Molecular Design : Generative AI models can design novel molecules with desired pharmacological properties from the ground up. intimal.edu.myoxfordglobal.com These models can explore a vast chemical space to propose new fluorinated benzamide structures optimized for specific targets.

Property Prediction : ML algorithms can be trained to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of molecules. intimal.edu.my This allows for the rapid in silico screening of large virtual libraries to prioritize candidates for synthesis and testing. acm.org For example, ML models are being developed to predict the fluorination strength of reagents, a key factor in synthetic chemistry. rsc.org

Accelerating the DMTA Cycle : AI can significantly shorten the design-make-test-analyze (DMTA) cycle in drug discovery. oxfordglobal.com By suggesting which compounds to synthesize next through an "active learning" process, AI can guide research more efficiently toward potent and effective drug candidates. claremont.edu

| AI/ML Application | Description | Impact on Fluorinated Benzamide Discovery |

|---|---|---|

| Generative Modeling | AI algorithms create novel molecular structures with desired properties. | Designs new fluorinated benzamides optimized for specific biological targets and improved drug-like properties. debiopharm.com |

| Predictive Analytics (QSAR/ADMET) | ML models predict biological activity, solubility, metabolic stability, and toxicity. | Enables rapid virtual screening and prioritization of candidates, reducing the need for extensive initial lab testing. intimal.edu.my |

| Active Learning | An iterative process where the ML model suggests which compounds to test next to most efficiently improve its predictive accuracy. | Accelerates the lead optimization process by focusing synthetic efforts on the most informative compounds. claremont.edu |

| Retrosynthesis Prediction | AI platforms predict synthetic routes for novel molecules. | Aids chemists in efficiently synthesizing newly designed fluorinated benzamides. debiopharm.com |

Advanced In Vitro and Ex Vivo Models for Preclinical Evaluation

A significant challenge in drug development is the translation of preclinical findings to clinical outcomes. Traditional 2D cell culture models often fail to replicate the complex microenvironment of human tissues, leading to high attrition rates for drug candidates. nih.gov To bridge this gap, advanced in vitro and ex vivo models are being developed to provide more physiologically relevant data before human trials. lek.com

The preclinical evaluation of novel fluorinated benzamides will increasingly rely on these sophisticated systems:

3D Cell Culture Models (Spheroids and Organoids) : These models involve growing cells in three dimensions, which allows them to self-assemble into structures that better mimic the architecture and function of native tissues. mdpi.comsartorius.com Patient-derived organoids, in particular, are becoming valuable tools for testing the efficacy of anticancer drugs in a personalized medicine context. sartorius.com

Organ-on-a-Chip (OOC) Technology : OOCs are microfluidic devices that contain living cells in continuously perfused microchambers to simulate the activities and physiological responses of entire organs and organ systems. nih.govmdpi.com These "organs-on-chips" can be used to model drug absorption, metabolism, and toxicity in a more dynamic and human-relevant manner than static cell cultures or animal models. researchgate.net

Ex Vivo Tissue Models : These models use fresh tissue slices or biopsies to study drug effects in the context of the native cellular microenvironment. They are particularly useful for assessing drug penetration and response in complex tissues like tumors.

These advanced models will be crucial for evaluating the efficacy and mechanism of action of new compounds like 5-Fluoro-2-methoxybenzamide, providing more predictive data and helping to de-risk the transition to clinical development. nih.gov

| Model Type | Description | Advantages for Preclinical Evaluation |

|---|---|---|